molecular formula C33H31NO8 B12474498 4-{[(4-{[4-(4-Tert-butylphenoxy)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate

4-{[(4-{[4-(4-Tert-butylphenoxy)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate

Cat. No.: B12474498
M. Wt: 569.6 g/mol
InChI Key: NHXAVQZQXBUKPZ-UHFFFAOYSA-N
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Description

4-{2-[(3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound with a unique structure that combines phenyl, furan, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the core phenyl and furan structures. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain consistency and efficiency. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-{2-[(3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions at the molecular level.

    Industry: The compound may be used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 4-{2-[(3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of proteins, enzymes, or other biomolecules, ultimately affecting cellular processes and biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-{2-[(3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE include:

Uniqueness

What sets 4-{2-[(3-{[4-(4-TERT-BUTYLPHENOXY)PHENYL]CARBAMOYL}PROPANOYL)OXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C33H31NO8

Molecular Weight

569.6 g/mol

IUPAC Name

[4-[2-[4-[4-(4-tert-butylphenoxy)anilino]-4-oxobutanoyl]oxyacetyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C33H31NO8/c1-33(2,3)23-8-14-25(15-9-23)41-26-16-10-24(11-17-26)34-30(36)18-19-31(37)40-21-28(35)22-6-12-27(13-7-22)42-32(38)29-5-4-20-39-29/h4-17,20H,18-19,21H2,1-3H3,(H,34,36)

InChI Key

NHXAVQZQXBUKPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4

Origin of Product

United States

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